Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom. The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the azetidine ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(5-8-15)13(14)6-4-7-13/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
NJYXEMSUTILCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)CC=O |
Origin of Product |
United States |
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